molecular formula C16H11FN4O2 B11392602 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392602
M. Wt: 310.28 g/mol
InChI Key: WHYFQIFTTFFSEP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative featuring a 4-fluorophenyl group at position 1 and a pyridin-3-yl amide substituent. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the pyridine moiety may contribute to hydrogen bonding interactions in biological targets.

Properties

Molecular Formula

C16H11FN4O2

Molecular Weight

310.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-pyridin-3-ylpyridazine-3-carboxamide

InChI

InChI=1S/C16H11FN4O2/c17-11-3-5-13(6-4-11)21-9-7-14(22)15(20-21)16(23)19-12-2-1-8-18-10-12/h1-10H,(H,19,23)

InChI Key

WHYFQIFTTFFSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide can be compared to analogs with modifications in the aryl, heteroaryl, or amide substituents. Below is a detailed analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Key Differences Reference
1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide (Target Compound) 4-Fluorophenyl, pyridin-3-yl amide Not reported Not given Baseline compound for comparison.
1-(3-Chloro-4-fluorophenyl)-N-(3-fluoro-4-...quinolin-4-yl)oxy)phenyl)-...carboxamide (Compound 42) 3-Chloro-4-fluorophenyl, extended quinoline-piperidine chain 112.5–113.7 41.5 Bulkier substituents reduce solubility; chloro-fluoro substitution increases electronegativity.
N-(3-Fluoro-4-((6-methoxy-7-...quinolin-4-yl)oxy)phenyl)-1-(4-fluorophenyl... (Compound 45) Phenyl (no halogen), pyridine-piperazine chain 148.5–150.1 44.1 Absence of halogen on phenyl may reduce metabolic stability; piperazine chain enhances basicity.
1-(4-Methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-...carboxamide (D223-0071) 4-Methylphenyl, 4-sulfamoylphenyl amide Not reported Not given Sulfonamide group improves water solubility; methylphenyl reduces electronegativity compared to fluorophenyl.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-...naphthyridine-3-carboxamide (67) Adamantyl group, pentyl chain Not reported 25 Adamantyl enhances steric bulk and lipophilicity; naphthyridine core alters electronic properties vs. pyridazine.
1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-...carboxamide 3-Chlorophenyl, 2,4-dimethoxyphenyl amide Not reported Not given Methoxy groups increase electron-donating effects; chloro substitution may enhance binding in hydrophobic pockets.
4-Oxo-N-[(1S)-1-(pyridin-3-yl)ethyl]-4-(thiophen-2-yl)butanamide Thiophen-2-yl, chiral pyridin-3-yl ethyl group Not reported Not given Thiophene introduces sulfur-based interactions; chiral center may impact stereoselective binding.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Fluorine vs. Chlorine : Fluorine (in the target compound) offers a balance of electronegativity and lipophilicity, whereas chlorine (e.g., Compound 42) increases steric hindrance and may reduce metabolic clearance .
  • Heteroaryl vs. Aryl Amides : The pyridin-3-yl amide in the target compound likely engages in π-π stacking or hydrogen bonding, while sulfamoyl (D223-0071) or methoxy groups () alter solubility and target affinity .

Synthetic Feasibility :

  • Yields for analogs vary widely (25–44.1%), with bulkier substituents (e.g., adamantyl in Compound 67) often correlating with lower yields due to steric challenges .

Biological Activity

1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide, also known as D223-0354, is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a dihydropyridazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of D223-0354 is C16H11FN4O2C_{16}H_{11}FN_{4}O_{2} with a molecular weight of 310.29 g/mol. The compound features several important chemical characteristics:

PropertyValue
Molecular Weight310.29 g/mol
LogP (Partition Coefficient)1.813
LogD (Distribution Coefficient)1.800
Water Solubility (LogSw)-1.49
pKa8.92

Anticancer Activity

Recent studies have indicated that compounds similar to D223-0354 exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown potent inhibition against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . The mechanism typically involves the inhibition of specific kinases associated with cancer proliferation.

Inhibition of Pim Kinases

D223-0354 has been evaluated for its inhibitory effects on Pim kinases, a family of serine/threonine kinases implicated in cancer progression. Compounds structurally related to D223-0354 have demonstrated IC50 values ranging from 1.18 to 8.83 μM against Pim-1 kinase . This suggests that D223-0354 may also possess similar inhibitory activity.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested potential antimicrobial activity against various pathogens. Compounds derived from similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria . For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results.

Case Studies

  • Pim Kinase Inhibition : A study evaluating derivatives of pyridothienopyrimidinone showed that the most potent inhibitors had IC50 values below 5 μM against Pim-1 kinase and exhibited significant cytotoxic effects on cancer cell lines .
  • Antimicrobial Screening : Another investigation reported that compounds with similar structures demonstrated effective inhibition against multiple bacterial strains at concentrations as low as 0.25 mg/mL .

The biological activities of D223-0354 can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

  • Kinase Inhibition : The compound likely binds to the ATP-binding site of kinases, preventing phosphorylation events that lead to cell proliferation.
  • Cell Cycle Arrest : By inhibiting key kinases, D223-0354 may induce cell cycle arrest in cancer cells, leading to apoptosis.

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